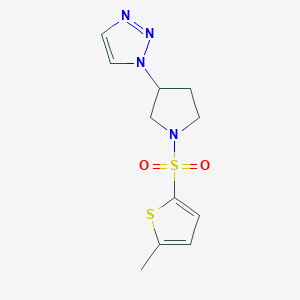
1-(1-((5-methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-((5-methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Surface Activity
1,2,4-Triazole derivatives, including compounds structurally related to 1-(1-((5-methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole, have been synthesized and shown to possess antimicrobial activity. These compounds can also function as surface active agents, highlighting their potential in both biologically active heterocycle synthesis and applications requiring surface activity modifications (El-Sayed, 2006).
Catalysis in Organic Synthesis
The compound has been implicated in the regiocontrolled synthesis of polysubstituted pyrroles, starting from terminal alkynes, sulfonyl azides, and allenes. This process involves the formation of 1-sulfonyl-1,2,3-triazoles, which react with allenes in the presence of a nickel(0) catalyst. The initially produced isopyrroles are then converted to a wide range of polysubstituted pyrroles through double bond transposition and Alder-ene reactions, indicating the compound's utility in organic synthesis and catalysis (Miura et al., 2013).
Development of Biologically Active Compounds
1-Sulfonyl-1,2,3-triazoles have been used in the synthesis of biologically active compounds, such as the catalytic multicomponent [5 + 2] cycloaddition reactions. These reactions result in the formation of 1,4-diazepine compounds, showcasing the role of 1-sulfonyl-1,2,3-triazoles in medicinal chemistry and drug development processes (Lee et al., 2014).
Inhibitory Mechanism against Caspase-3
Research involving 1,2,3-triazole derivatives has led to the identification of compounds with significant inhibitory effects against caspase-3, a crucial enzyme in apoptosis. This suggests potential therapeutic applications of 1,2,3-triazole derivatives in treating diseases where regulation of apoptosis is beneficial (Jiang & Hansen, 2011).
Electrochemical Reduction of CO2
Rhenium tricarbonyl complexes coordinated by asymmetric diimine ligands, which can be synthesized using structures related to 1-(1-((5-methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole, have been studied for their CO2 reduction ability. These complexes have shown potential in electrocatalytic CO2 reduction, which is an essential process for carbon capture and conversion strategies (Nganga et al., 2017).
Propiedades
IUPAC Name |
1-[1-(5-methylthiophen-2-yl)sulfonylpyrrolidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S2/c1-9-2-3-11(18-9)19(16,17)14-6-4-10(8-14)15-7-5-12-13-15/h2-3,5,7,10H,4,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWPIJLSFJUTQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-(2,2-Difluoroethyl)-3-methoxypyrazol-4-yl]amino]acetic acid](/img/structure/B2643745.png)

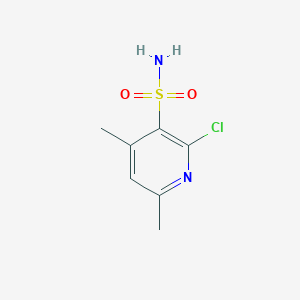
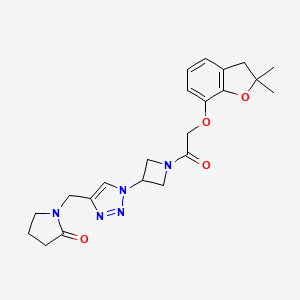
![3-(benzenesulfonyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2643753.png)
![4-[1-(3,4-Dimethoxyphenyl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2643754.png)
![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2643755.png)
![Methyl 4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzoate](/img/structure/B2643756.png)
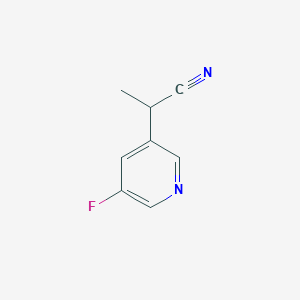
![(2-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2643761.png)
![N-isobutyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2643762.png)
![6-Methoxyspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride](/img/structure/B2643765.png)
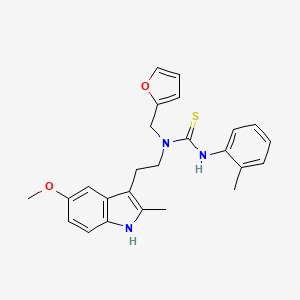
![2-Ethyl-5-((4-methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2643767.png)